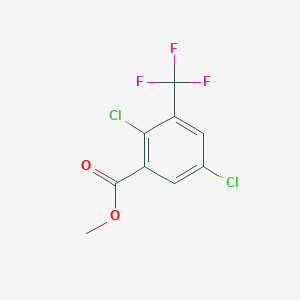

Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate

Description

Properties

Molecular Formula |

C9H5Cl2F3O2 |

|---|---|

Molecular Weight |

273.03 g/mol |

IUPAC Name |

methyl 2,5-dichloro-3-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C9H5Cl2F3O2/c1-16-8(15)5-2-4(10)3-6(7(5)11)9(12,13)14/h2-3H,1H3 |

InChI Key |

BKEHOKSELYLOHY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves two key steps:

- Synthesis of 2,5-dichloro-3-(trifluoromethyl)benzoic acid: Introduction of chlorine atoms and trifluoromethyl group onto the benzoic acid framework.

- Esterification: Conversion of the carboxylic acid to the methyl ester via reaction with methanol under acidic catalysis.

The esterification typically employs methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the methyl ester group.

Detailed Synthetic Steps and Conditions

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation and Trifluoromethylation of Benzoic Acid | Starting from benzoic acid derivatives, chlorination is performed using chlorinating agents (e.g., Cl₂ or SO₂Cl₂) to introduce chlorine atoms at positions 2 and 5. Trifluoromethylation is achieved using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF₃) under catalytic conditions. | Control of regioselectivity is critical to obtain substitution at 2,5-positions with trifluoromethyl at position 3. |

| 2 | Esterification of 2,5-dichloro-3-(trifluoromethyl)benzoic acid | Methanol with catalytic sulfuric acid or hydrochloric acid under reflux conditions. Typical reaction temperatures range from 60°C to 80°C. Reaction time varies from 4 to 12 hours depending on scale and conditions. | Removal of water by azeotropic distillation or use of Dean-Stark apparatus enhances yield. |

Industrial Scale Considerations

- Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer, improving yield and purity.

- Reaction parameters such as temperature, pressure, and catalyst concentration are tightly controlled.

- Purification typically involves crystallization or distillation to achieve high purity suitable for pharmaceutical applications.

Related Synthetic Intermediates and Alternative Routes

Though direct literature on this compound is limited, related compounds and intermediates provide insight into alternative preparation strategies.

Preparation of 2,5-dichloro-3-(trifluoromethyl)pyridine as a Related Intermediate

- Preparation of 2,5-dichloro-3-(trifluoromethyl)pyridine involves hydrazine hydrate reaction with chlorinated trifluoromethylpyridines in 2-propanol, followed by phase separation and purification via distillation under reduced pressure.

- The reaction is typically conducted at 20–30°C with sodium hypochlorite as an oxidizing agent and sodium hydroxide to maintain alkalinity.

- This intermediate can be a precursor for further functionalization to benzoate derivatives.

Novel Synthetic Approaches from Patents

- A patented method for related trifluoromethylated benzoic acid derivatives involves the use of organic solvents with specific polarity (ET(30) between 130 and 175 kJ/mol) to precipitate intermediates, followed by acid treatment and recrystallization to enhance yield and enantiomeric purity.

- Solvents such as methyl tert-butyl ether, tetrahydrofuran, and toluene are preferred.

- The process avoids chromatographic purification, favoring scalability.

Chemical Reaction Analysis

| Reaction Type | Reagents | Conditions | Products | Notes |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ or HCl catalyst | Reflux, 60–80°C, 4–12 h | This compound | Acid-catalyzed Fischer esterification |

| Substitution | Amines, thiols, Pd or Cu catalysts | Ethanol or methanol solvent, reflux | Substituted derivatives replacing Cl atoms | Nucleophilic aromatic substitution |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Ether or THF solvent, 0–25°C | Corresponding alcohol derivatives | Reduction of ester group |

| Oxidation | Potassium permanganate (KMnO₄) | Water or acetone solvent, mild heating | Carboxylic acid derivatives | Oxidation of ester to acid |

Summary Table of Preparation Methods

Research Findings and Notes

- The trifluoromethyl group significantly enhances lipophilicity and biological activity, making precise introduction critical.

- Chlorination is typically regioselective for positions 2 and 5 on the aromatic ring, achieved via controlled chlorinating agents.

- Esterification under acidic conditions is a well-established method with high efficiency.

- Alternative synthetic routes involving isoxazole intermediates and selective precipitation improve yields and reduce purification steps.

- Industrial methods emphasize continuous flow systems and solvent selection to optimize scalability and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products:

Substitution: Derivatives with substituted nucleophiles.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Methyl 2,5-Dichloro-3-methylbenzoate (CAS: 1241948-41-3)

- Structure : Replaces the trifluoromethyl group at position 3 with a methyl (-CH₃) group.

- Molecular Formula : C₉H₈Cl₂O₂ (vs. C₉H₅Cl₂F₃O₂ for the target compound).

- Molecular Weight : 219.06 g/mol (lower due to absence of fluorine atoms) .

- Key Differences :

- The methyl group is less electronegative than -CF₃, reducing the compound’s oxidative stability and lipophilicity.

- Likely exhibits lower boiling and melting points compared to the target compound, though specific data are unavailable.

Methyl 2,5-Bis(trifluoromethylsulfonyloxy)benzoate (CAS: 139278-62-9)

- Structure : Features trifluoromethylsulfonyloxy (-OSO₂CF₃) groups at positions 2 and 5 instead of chlorine atoms.

- Molecular Formula : C₁₀H₆F₆O₈S₂.

- Molecular Weight : 432.27 g/mol (significantly higher due to sulfonyloxy substituents) .

- Key Differences :

- Sulfonyloxy groups act as leaving groups, making this compound reactive in nucleophilic substitution reactions.

- Higher molecular weight suggests reduced solubility in polar solvents compared to the target compound.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

- Structure : Contains a sulfonylurea bridge and triazine ring (e.g., metsulfuron methyl ester: C₁₄H₁₅N₅O₆S).

- Functional Role : Used as herbicides targeting acetolactate synthase (ALS) in plants .

- Key Differences: The target compound lacks the triazine moiety and sulfonylurea functional group, limiting its herbicidal activity. Chlorine and -CF₃ groups in the target compound may instead favor applications as a fluorinated building block in organofluorine chemistry.

Physicochemical and Application Comparison

*Estimated based on substituent contributions.

Substituent Impact on Properties

- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) :

- Chlorine vs. However, they may participate in electrophilic substitution reactions, whereas sulfonyloxy groups favor elimination or nucleophilic pathways .

Commercial and Regulatory Status

- This compound is listed as discontinued, suggesting challenges in synthesis, regulatory restrictions, or replacement by more efficient analogs .

- In contrast, sulfonylurea herbicides like metsulfuron methyl ester remain widely used in agriculture due to their targeted herbicidal activity and low application rates .

Biological Activity

Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate is an organic compound with significant potential in both pharmaceutical and agricultural applications. Its unique structure, characterized by the presence of two chlorine atoms and one trifluoromethyl group on a benzoate framework, enhances its biological activity compared to similar compounds. This article explores the compound's biological properties, synthesis, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₆Cl₂F₃O₂

- Molecular Weight : 253.05 g/mol

- Functional Groups :

- Benzoate

- Trifluoromethyl group

- Dichlorinated aromatic ring

The presence of halogen substituents in this compound significantly influences its chemical reactivity and biological interactions. The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Compounds with similar structures have been shown to possess both antibacterial and antifungal properties. The halogen substituents are believed to enhance the compound's ability to interact with microbial enzymes, potentially leading to inhibition of growth in various pathogens.

Table 1: Summary of Antimicrobial Activity

| Compound | Pathogen Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Bacteria | TBD | |

| Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate | Fungi | TBD | |

| Similar Compounds | Various Pathogens | TBD |

Herbicidal Activity

The compound has also been explored for its herbicidal properties. Similar compounds have demonstrated effectiveness in controlling unwanted vegetation by interfering with specific biochemical pathways in plants. The mechanism often involves disrupting growth processes or inducing phytotoxic effects on susceptible species.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy Study :

- A study assessed the efficacy of this compound against a range of bacterial strains. Preliminary results indicated promising antimicrobial activity comparable to established antibiotics.

- Herbicidal Mechanism Investigation :

- Research investigated the herbicidal effects of the compound on common agricultural weeds. The study found that treatment with this compound resulted in significant growth inhibition and mortality rates among treated plants.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Starting Materials : Appropriate chlorinated benzoic acids and trifluoromethylating agents.

- Reactions :

- Chlorination reactions to introduce chlorine substituents.

- Esterification to form the benzoate structure.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Q & A

Q. What are the recommended synthetic routes for Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate in laboratory settings?

A common methodological approach involves esterification of the corresponding carboxylic acid (2,5-dichloro-3-(trifluoromethyl)benzoic acid) with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, the acid chloride derivative (2,5-dichloro-3-(trifluoromethyl)benzoyl chloride) can be reacted with methanol in the presence of a base (e.g., pyridine) to avoid side reactions. For precursors like benzoyl chlorides, purification via distillation under reduced pressure is critical to ensure high yields .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : , , and NMR are used to confirm substitution patterns and electronic environments. The trifluoromethyl group () typically appears as a singlet in NMR (~-60 ppm).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using programs like SHELXL for refinement) resolves bond lengths, angles, and steric effects. SHELX-based refinement is preferred for small-molecule crystallography due to its robustness in handling twinned or high-resolution data .

Advanced Research Questions

Q. What factors influence the hydrolysis kinetics of this benzoate ester under varying pH conditions?

The electron-withdrawing effects of the and substituents accelerate base-catalyzed hydrolysis by stabilizing the transition state. Methodologically, kinetic studies involve monitoring ester degradation via HPLC or UV-Vis spectroscopy at controlled pH (e.g., 7–12). The steric hindrance from the 2,5-dichloro substitution may delay nucleophilic attack, requiring temperature-dependent Arrhenius analysis to disentangle electronic vs. steric contributions .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model the activation energy for SNAr at specific positions. The 3-(trifluoromethyl) group deactivates the ring, directing nucleophilic attack to the para position relative to the substituents. Solvent effects (e.g., DMSO vs. THF) are incorporated via implicit solvation models to refine reaction pathways .

Q. What challenges arise in separating regioisomers during synthesis, and how are they addressed?

The synthesis of methyl benzoates with multiple halogen substituents often yields regioisomers (e.g., 2,5-dichloro vs. 2,4-dichloro derivatives). Advanced chromatographic techniques, such as preparative HPLC with a chiral stationary phase or supercritical fluid chromatography (SFC), are employed. Mass-directed fractionation and -NMR aid in distinguishing isomers with similar retention times .

Q. How is the compound applied in the development of agrochemical or pharmaceutical intermediates?

The benzoate scaffold is a precursor for sulfonylurea herbicides (e.g., triflusulfuron-methyl) or protease inhibitors. Methodologically, coupling reactions (e.g., Suzuki-Miyaura) introduce heterocyclic moieties at the 3-(trifluoromethyl) position. Biological activity is assessed via enzyme inhibition assays (e.g., acetylcholinesterase) or greenhouse trials for herbicidal efficacy .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.